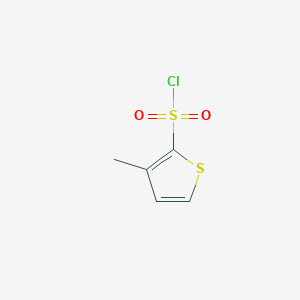

3-Methylthiophene-2-sulfonyl chloride

描述

The compound "3-Methylthiophene-2-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers do discuss various related sulfur-containing compounds and their chemistry, which can provide insights into the properties and reactivity of similar sulfonyl chlorides. For instance, the synthesis and application of different sulfonic acids and sulfonyl chlorides in organic reactions are explored, as well as the electrochemical properties of poly(3-methylthiophene) and the structural analysis of sulfur-containing compounds .

Synthesis Analysis

The synthesis of related compounds such as 2-Chloro-5-methylthiophene is reported through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a significant product yield . Additionally, the preparation of various sulfonyl chlorides and their precursors is described, which involves oxidative chlorination and chlorosulfonation of aromatic compounds . These methods could potentially be adapted for the synthesis of 3-Methylthiophene-2-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction, which reveals the orientation of molecules and the crystal architecture formed by them . This type of analysis is crucial for understanding the three-dimensional arrangement and potential reactivity sites of sulfonyl chlorides.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is highlighted in various chemical transformations. For example, 3-Methyl-1-Sulfonic acid imidazolium chloride is used as a catalyst and solvent for the synthesis of N-sulfonyl imines, indicating the versatility of sulfonyl chlorides in organic synthesis . The action of sulfuric acid on 2-methylthiophene leads to the formation of a new sulfonic acid, demonstrating the reactivity of methylthiophenes with strong acids .

Physical and Chemical Properties Analysis

The electrochemical properties of poly(3-methylthiophene) are studied for the detection of sulfonamide compounds, suggesting that methylthiophene derivatives can be used in sensing applications . The mass spectrometric fragmentation patterns of methylthio- and methylsulfonylpolychlorobiphenyls provide insights into the influence of sulfur-containing groups on the stability and fragmentation of these molecules . Additionally, the preparation and reactions of hydroxyalkanesulfonyl chlorides are discussed, which could be relevant to understanding the behavior of 3-Methylthiophene-2-sulfonyl chloride under various conditions10.

科学研究应用

Environmental Applications

3-Methylthiophene-2-sulfonyl chloride has been studied in the context of environmental protection. For instance, its derivatives, such as 3-methylthiophene, have been explored for the extraction of sulfides from fluid catalytic cracking (FCC) naphtha, highlighting its potential in reducing environmental pollution. Mixed solvents have shown promise for extracting 3-methylthiophene due to their suitable selectivity and solubility, supported by liquid-liquid phase equilibrium data, distribution coefficient, and separation factor calculations (Li et al., 2020).

Chemical Detection and Analysis

The chemical has also been used in the development of detection methods for various compounds. For example, a poly(3-methylthiophene) electrode was used for the voltammetric detection of sulfonamide compounds, showcasing its utility in sensitive and specific chemical analyses (Msagati & Ngila, 2002).

Energy Storage and Conversion

In energy storage, poly 3-methylthiophene has been investigated as a rechargeable cathode material in lithium/sulfur dioxide cells. Research demonstrates its effectiveness in providing good capacity and high volumetric energy density, which is significant for the development of efficient and compact energy storage systems (Walker, 1991).

Photovoltaic Applications

The compound has also found applications in photovoltaic devices. Poly(3-methylthiophene) based devices prepared on tin oxide substrates with sulfonated polyaniline have shown potential in solar energy conversion, with decent power conversion efficiency under both monochromatic and white light illumination (Valaski et al., 2004).

Synthetic Chemistry

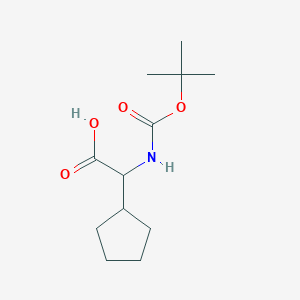

In synthetic chemistry, 3-methylthiophene derivatives have been used in various organic synthesis processes. This includes the synthesis of benzothiophenes and benzoselenophenes via photoredox-catalyzed cascade annulation, demonstrating its role in facilitating complex chemical reactions (Yan et al., 2018). Additionally, it has been employed in the asymmetric synthesis of polypropionate antibiotics, illustrating its versatility in producing biologically relevant compounds (Vogel et al., 2008).

Catalysis and Reaction Mechanisms

Density Functional Theory (DFT) investigations have been conducted to understand the catalytic mechanisms involving 3-methylthiophene in gasoline alkylation desulfurization, providing molecular-level insights into its role in industrial chemical processes (Liu et al., 2013).

安全和危害

属性

IUPAC Name |

3-methylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFIISJOFYQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540455 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-2-sulfonyl chloride | |

CAS RN |

61714-76-9 | |

| Record name | 3-Methylthiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

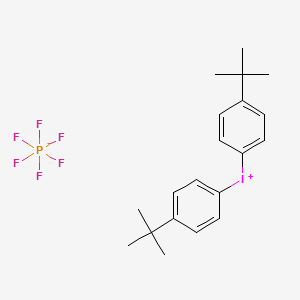

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)